molecular formula C8H6F3NO B12630516 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

Cat. No.: B12630516
M. Wt: 189.13 g/mol
InChI Key: PTYVSDWYOJJXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a pyridine ring substituted with a methyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to target proteins, potentially inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but with a phenyl ring instead of a pyridine ring.

    2,2,2-Trifluoro-1-(2-chlorophenyl)-ethanone: Contains a chlorophenyl group instead of a methylpyridinyl group.

    2,2,2-Trifluoro-1-(4-methylphenyl)-ethanone: Features a methylphenyl group instead of a methylpyridinyl group.

Uniqueness

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other trifluoromethyl ketones may not be as effective.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H6F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

PTYVSDWYOJJXAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C(F)(F)F

Origin of Product

United States

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